1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Overview
Description
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This compound is part of the spirocyclic class of molecules, characterized by a spiro-connected bicyclic system. It has been identified as a novel delta opioid receptor-selective agonist, which holds promise for the treatment of various neurological and psychiatric disorders .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) that play a crucial role in the regulation of pain and mood .
Mode of Action
This compound acts as an agonist at the DOR . It binds to the orthosteric site of the receptor, which is based on docking and molecular dynamic simulation . This binding triggers a conformational change in the receptor, activating it and leading to downstream signaling events .
Biochemical Pathways
The activation of DORs by this compound leads to the inhibition of adenylate cyclase, decreasing the levels of cyclic AMP (cAMP). This results in the opening of potassium channels and the closing of calcium channels, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release .
Result of Action
The activation of DORs by this compound has been shown to have anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that the compound may have potential therapeutic applications in the management of pain.
Biochemical Analysis
Biochemical Properties
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a novel delta opioid receptor-selective agonist . This means it can bind to these receptors and activate them, leading to various biochemical reactions.
Cellular Effects
The cellular effects of this compound are largely tied to its interaction with delta opioid receptors . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, specifically delta opioid receptors . This binding can lead to enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has shown anti-allodynic efficacy in a model of inflammatory pain in mice
Metabolic Pathways
It’s likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One reported method includes the following steps :
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the methyl group: This step involves the alkylation of the nitrogen atom in the spirocyclic core using a methylating agent such as methyl iodide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, but specific industrial processes are not widely documented.
Chemical Reactions Analysis
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace existing substituents under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is being explored as a potential therapeutic agent for neurological and psychiatric disorders due to its selective agonist activity at delta opioid receptors.
Chemical Biology: The compound is used in studies to understand the role of delta opioid receptors in pain modulation and other physiological processes.
Pharmacology: It serves as a tool compound in pharmacological research to investigate the signaling pathways and mechanisms of delta opioid receptors.
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for the development of new drugs targeting opioid receptors.
Comparison with Similar Compounds
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds such as:
SNC80: A well-known delta opioid receptor agonist with high efficacy but associated with adverse effects like seizures.
BW373U86: Another delta opioid receptor agonist with a similar chemotype to SNC80, also associated with adverse effects.
The uniqueness of this compound lies in its selective agonist activity and its potential for reduced side effects due to its signaling bias.
Properties
IUPAC Name |
1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11-7(13)10-6(12)8(11)2-4-9-5-3-8/h9H,2-5H2,1H3,(H,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAVCCPZRWNJOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=O)C12CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297454 | |
Record name | 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500360-82-7 | |
Record name | 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.